molecular formula C8H8Br2O2 B6315069 (2,4-Dibromo-5-methoxyphenyl)methanol CAS No. 2386293-45-2

(2,4-Dibromo-5-methoxyphenyl)methanol

Cat. No.: B6315069
CAS No.: 2386293-45-2
M. Wt: 295.96 g/mol
InChI Key: ZCOIBWOGBFIAKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dibromo-5-methoxyphenyl)methanol can be synthesized through the bromination of 5-methoxybenzyl alcohol. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 4 positions of the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromo-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4-Dibromo-5-methoxyphenyl)methanol involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups. This allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-5-methoxybenzaldehyde
  • 2,4-Dibromo-5-methoxybenzoic acid
  • 2,4-Dibromo-5-methoxyphenylmethane

Uniqueness

(2,4-Dibromo-5-methoxyphenyl)methanol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

(2,4-dibromo-5-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOIBWOGBFIAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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